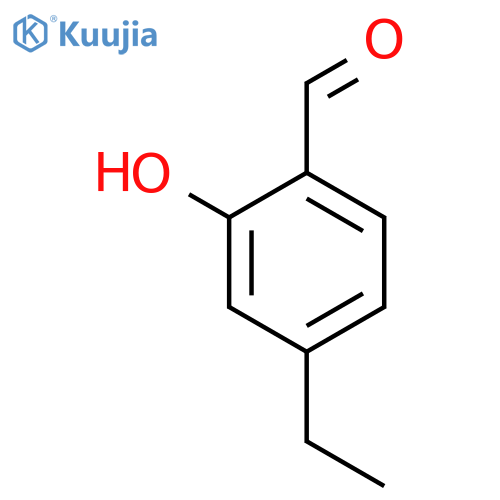Cas no 161876-64-8 (4-Ethylsalicylaldehyde)

4-Ethylsalicylaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Ethylsalicylaldehyde
- 4-ethyl-2-hydroxybenzaldehyde
- Benzaldehyde,4-ethyl-2-hydroxy-
- 2-hydroxy-4-ethylbenzaldehyde
- 4-Aethyl-2-hydroxy-benzaldehyd
- 4-ethyl-2-hydroxy-benzaldehyde
- 5-ethyl-2-formylphenol
- Benzaldehyde,4-ethyl-2-hydroxy
- Benzaldehyde, 4-ethyl-2-hydroxy- (9CI)
- BENZALDEHYDE, 4-ETHYL-2-HYDROXY-
- GHKLSRUKZUYUAD-UHFFFAOYSA-N
- MB23811
- SY026477
- AK209435
- A912220
- CS-0160038
- C73091
- SCHEMBL1527080
- DTXSID70437026
- AKOS027256895
- DS-10192
- MFCD16997668
- 161876-64-8
- DB-128929
-
- MDL: MFCD16997668
- インチ: 1S/C9H10O2/c1-2-7-3-4-8(6-10)9(11)5-7/h3-6,11H,2H2,1H3
- InChIKey: GHKLSRUKZUYUAD-UHFFFAOYSA-N
- ほほえんだ: O([H])C1=C(C([H])=O)C([H])=C([H])C(=C1[H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 150.06800
- どういたいしつりょう: 150.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 37.3
じっけんとくせい
- 密度みつど: 1.134±0.06 g/cm3(Predicted)
- ふってん: 247.3±20.0°C at 760 mmHg
- PSA: 37.30000
- LogP: 1.76710
4-Ethylsalicylaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D693920-5g |
4-Ethylsalicylaldehyde |
161876-64-8 | 95% | 5g |
$420 | 2024-07-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD338102-250mg |
4-Ethyl-2-hydroxybenzaldehyde |
161876-64-8 | 95% | 250mg |
¥472.0 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GJ955-10g |
4-Ethylsalicylaldehyde |
161876-64-8 | 95+% | 10g |
6597CNY | 2021-05-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD338102-100mg |
4-Ethyl-2-hydroxybenzaldehyde |
161876-64-8 | 95% | 100mg |
¥265.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD338102-5g |
4-Ethyl-2-hydroxybenzaldehyde |
161876-64-8 | 95% | 5g |
¥3447.0 | 2022-03-01 | |
| Ambeed | A147221-5g |
4-Ethyl-2-hydroxybenzaldehyde |
161876-64-8 | 95% | 5g |
$383.0 | 2025-02-26 | |
| Ambeed | A147221-100mg |
4-Ethyl-2-hydroxybenzaldehyde |
161876-64-8 | 95% | 100mg |
$34.0 | 2025-02-26 | |
| abcr | AB492029-5g |
4-Ethylsalicylaldehyde, 95%; . |
161876-64-8 | 95% | 5g |
€684.00 | 2025-02-21 | |
| abcr | AB492029-1g |
4-Ethylsalicylaldehyde, 95%; . |
161876-64-8 | 95% | 1g |
€183.00 | 2025-02-21 | |
| abcr | AB492029-10g |
4-Ethylsalicylaldehyde, 95%; . |
161876-64-8 | 95% | 10g |
€1162.00 | 2025-02-21 |
4-Ethylsalicylaldehyde 関連文献
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
4-Ethylsalicylaldehydeに関する追加情報
4-Ethylsalicylaldehyde: A Comprehensive Overview
The compound known as 4-Ethylsalicylaldehyde (CAS No. 161876-64-8) is a fascinating organic molecule with a diverse range of applications in the fields of chemistry, pharmacology, and material science. This compound, which belongs to the class of aldehydes, has garnered significant attention due to its unique structural properties and potential for use in various industrial and therapeutic contexts. In this article, we will delve into the chemical characteristics, synthesis methods, applications, and recent research findings related to 4-Ethylsalicylaldehyde.
4-Ethylsalicylaldehyde is an aromatic aldehyde derivative characterized by its ethyl group substitution at the para position of the salicylaldehyde ring. Its molecular formula is C9H10O2, and it has a molar mass of 150.17 g/mol. The compound exhibits a melting point of approximately 105°C and a boiling point around 235°C under standard conditions. Its solubility in water is relatively low, making it more suitable for organic solvent-based applications.
The synthesis of 4-Ethylsalicylaldehyde typically involves the oxidation of 4-ethylphenethyl alcohol or through the Friedel-Crafts acylation reaction using appropriate acylating agents. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation. These developments have significantly contributed to the scalability of 4-Ethylsalicylaldehyde production for industrial use.
One of the most promising applications of 4-Ethylsalicylaldehyde lies in its use as a precursor in pharmaceutical chemistry. The compound serves as an intermediate in the synthesis of various bioactive molecules, including anti-inflammatory agents and antioxidants. For instance, researchers have explored its role in the development of novel drugs targeting chronic inflammatory diseases such as arthritis and cardiovascular disorders.
In addition to its pharmaceutical applications, 4-Ethylsalicylaldehyde has found utility in the field of material science. It is employed as a building block in the synthesis of advanced polymers and hybrid materials with tailored properties. Recent studies have demonstrated its potential in creating stimuli-responsive materials that can adapt to environmental changes, such as temperature or pH variations.
The chemical reactivity of 4-Ethylsalicylaldehyde makes it an ideal candidate for various organic transformations. Its aldehyde group facilitates condensation reactions, such as those involving ketones or alcohols, leading to the formation of complex aromatic structures. Moreover, its aromatic ring can undergo electrophilic substitution reactions, enabling further functionalization for specialized applications.
From an environmental standpoint, researchers have investigated the biodegradability and toxicity profiles of 4-Ethylsalicylaldehyde to ensure its safe handling and disposal. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation within a reasonable timeframe, reducing its ecological footprint.
In conclusion, 4-Ethylsalicylaldehyde (CAS No. 161876-64-8) stands out as a versatile organic compound with significant potential across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable tool for future innovations in science and industry.
161876-64-8 (4-Ethylsalicylaldehyde) 関連製品
- 490-78-8(2',5'-Dihydroxyacetophenone)
- 52411-35-5(5-Ethyl-2-hydroxybenzenecarbaldehyde)
- 69574-07-8(3,5-Diethyl-4-hydroxybenzaldehyde)
- 6921-64-8(1-(2-Hydroxy-4-methylphenyl)ethanone)
- 66232-34-6(4-tert-Butyl-2-hydroxybenzaldehyde)
- 1235439-36-7(1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride)
- 2034562-48-4(N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}thiophene-3-carboxamide)
- 1609407-23-9(N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide)
- 1342191-72-3(5-Bromo-7-methyl-1-benzofuran-2-carbonitrile)
- 937609-28-4(3-(4-bromo-2-fluorophenyl)methylazetidine)
